2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid
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Overview
Description
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid is a heterocyclic compound that features an oxazole ring
Mechanism of Action
Target of Action
A related compound was found to have a significant binding energy against a protein receptor pdb: 4bft
Mode of Action
It’s known that many oxazol derivatives interact with their targets through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Oxazol derivatives are known to have a broad range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Given the diverse biological activities of oxazol derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4,5-dihydro-1,2-oxazole-5-one with acetic acid derivatives under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocycles, and functionalized acetic acid derivatives .
Scientific Research Applications
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid: This compound has a similar structure but features a pyrazole ring instead of an oxazole ring.
2-(5-Hydroxy-2,2-dimethyl-4-oxo-2H-chromen-7-yl)oxyacetic acid: This compound contains a chromen ring and exhibits different chemical properties.
Uniqueness
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-3-4(2-5(8)9)6(10)11-7-3/h4H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCMDJHCJUQSQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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